![molecular formula C18H27N3O3S B2767948 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide CAS No. 1252922-86-3](/img/structure/B2767948.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic molecule belonging to the family of thienopyrimidines. This compound is characterized by a heterocyclic structure that integrates sulfur and nitrogen atoms within the ring, making it a versatile candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can be approached via several synthetic routes:
Multi-Step Synthesis: : This involves the preparation of key intermediates through various reactions like condensation, cyclization, and alkylation.
Reaction Conditions: : Typical reaction conditions may involve specific solvents (like DMSO or DMF), catalysts (such as Lewis acids), and controlled temperatures ranging from room temperature to 100°C, depending on the step involved.
Industrial Production Methods
For large-scale industrial production, methods often leverage continuous flow chemistry to improve yield and efficiency. This involves:
Reactors: : Using specialized reactors that can handle the high temperatures and pressures required.
Automation: : Employing automated systems to precisely control reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Commonly performed in aqueous or organic solvents, at temperatures ranging from 25°C to 80°C.
Reduction: : Typically done in inert atmospheres (e.g., nitrogen) at low temperatures.
Substitution: : Often carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Results in alcohols or amines.
Substitution: : Produces alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Studies: : Used in assays to study cell signaling pathways.
Medicine
Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific biochemical pathways.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Agriculture: : Examined for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that play a role in disease pathways.
Pathways Involved: : The compound may modulate signaling pathways such as MAPK or PI3K/AKT, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-e]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
Uniqueness
Structural Differences: : Minor changes in the ring structure or substituent positions lead to significant differences in reactivity and properties.
Functional Variability: : The compound's unique properties make it suitable for specific applications that similar compounds cannot fulfill.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out in its class due to its unique structural features and broad range of applications in various fields of scientific research and industry.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKJEGBXXESRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
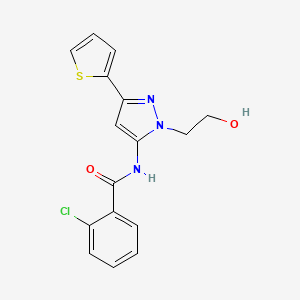
![ethyl 6-(2,4-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2767866.png)
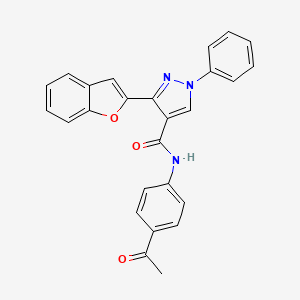
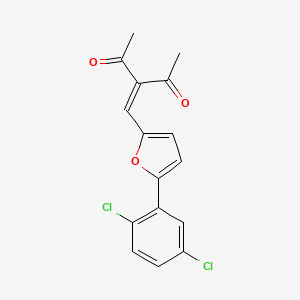
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)
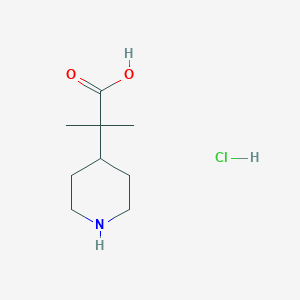
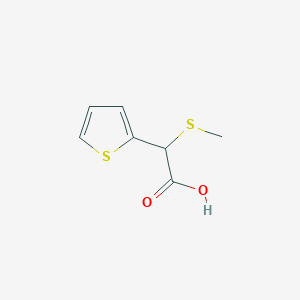
![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)
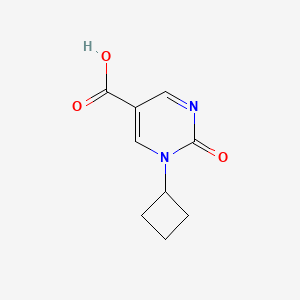
![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)
![N-tert-butyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2767883.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)
![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)

